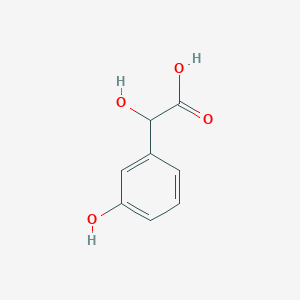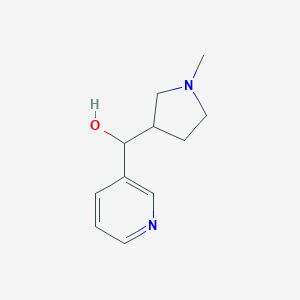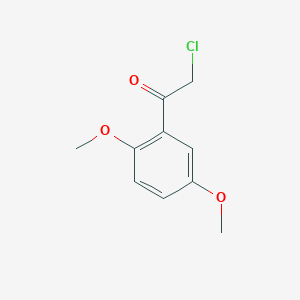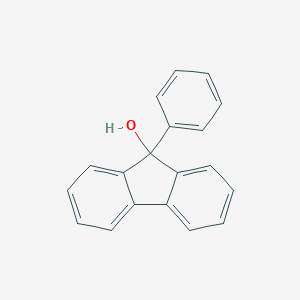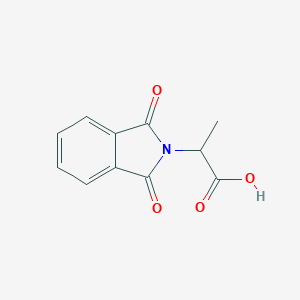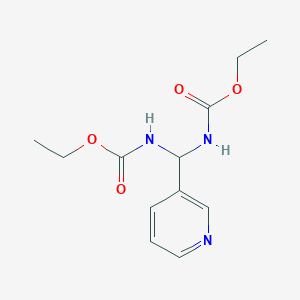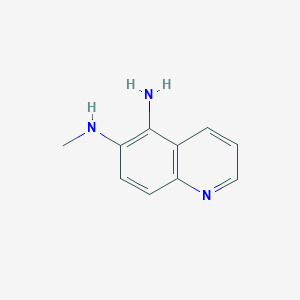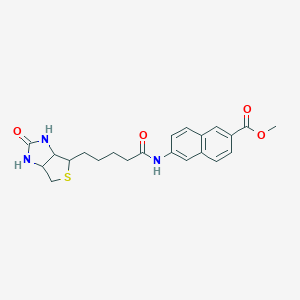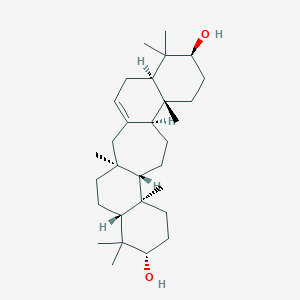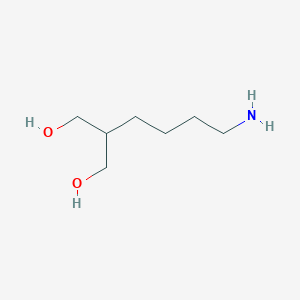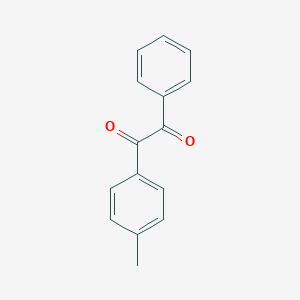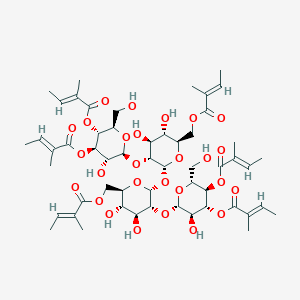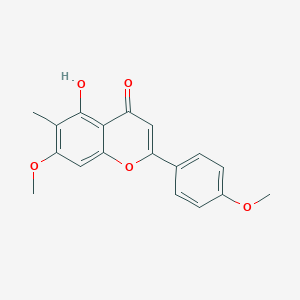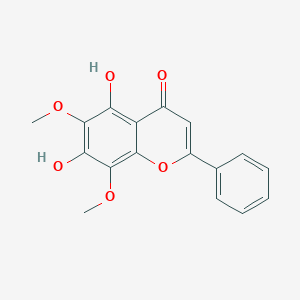
5,7-二羟基-6,8-二甲氧基黄酮
描述
5,7-Dihydroxy-6,8-dimethoxyflavone is a naturally occurring flavonoid compound. It is characterized by its yellow crystalline powder form and is known for its strong antioxidant activity, which helps combat free radical damage . This compound is not soluble in water but can dissolve in organic solvents such as alcohols and ethers .
科学研究应用
5,7-Dihydroxy-6,8-dimethoxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations
作用机制
Target of Action
5,7-Dihydroxy-6,8-dimethoxyflavone, also known as 6-Methoxywogonin, is a naturally occurring flavonoid derivative. Its primary target is the GABA (A) Receptor Benzodiazepine Binding Site in humans . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
6-Methoxywogonin acts as a ligand for the GABA (A) Receptor Benzodiazepine Binding Site . By binding to this site, it can modulate the activity of the receptor,
生化分析
Biochemical Properties
5,7-Dihydroxy-6,8-dimethoxyflavone has been found to have potential anticancer properties and may have cytotoxic effects on certain cancer cell lines . It may also have anti-inflammatory effects, potentially reducing inflammatory responses .
Cellular Effects
The chemicals baicalein, wogonin, baicalin and wogonoside derived from Chinese skullcap may block the signal transduction of cancer by controlling the nuclear factor-κB (NF-κB) signaling pathway, protein tyrosine kinase (PTK) pathway and mitogen-activated protein kinase (MAPK) signaling pathway .
Molecular Mechanism
It is known that polymethoxyflavones (PMFs), a group of flavonoid compounds, have been intensively studied for their anti-inflammatory and anticancer activities . PMFs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities .
Temporal Effects in Laboratory Settings
It is known that it has strong antioxidant activity and can counteract the damage of free radicals .
Dosage Effects in Animal Models
Some animal evidence suggests that similar compounds may have cognitive and motor benefits .
Metabolic Pathways
It is known that hydroxylated polymethoxyflavones (HPMFs) are one of the major metabolites of PMFs in animal urine and feces .
Transport and Distribution
It is known that it is a yellow crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ether .
Subcellular Localization
It is known that it is a yellow crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as alcohols and ether .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic method for 5,7-Dihydroxy-6,8-dimethoxyflavone involves the protection of carboxyl groups in 2,4-dinitrophenol, followed by a furanization reaction. The intermediate product is then subjected to reduction and methoxylation reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for 5,7-Dihydroxy-6,8-dimethoxyflavone typically involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards .
化学反应分析
Types of Reactions
5,7-Dihydroxy-6,8-dimethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups or other functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various hydroxylated derivatives .
相似化合物的比较
Similar Compounds
Baicalein: A trihydroxyl-substituted flavone with similar antioxidant and anticancer properties.
Wogonin: Another flavonoid with strong anti-inflammatory and anticancer activities.
Chrysin: Known for its anti-inflammatory and antioxidant effects
Uniqueness
5,7-Dihydroxy-6,8-dimethoxyflavone is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct chemical reactivity and biological activity compared to other flavonoids. Its dual methoxy groups enhance its lipophilicity, potentially improving its bioavailability and effectiveness in biological systems .
属性
IUPAC Name |
5,7-dihydroxy-6,8-dimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-16-13(19)12-10(18)8-11(9-6-4-3-5-7-9)23-15(12)17(22-2)14(16)20/h3-8,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVYFSLWUBLPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469415 | |
| Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-45-6 | |
| Record name | 5,7-Dihydroxy-6,8-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-Methoxywogonin?
A1: 6-Methoxywogonin has been identified as a constituent of Scutellaria baicalensis Georgi, a traditional medicinal plant. [] It has also been isolated from Eremostachys laciniata (L) Bunge, a plant belonging to the Lamiaceae family. []
Q2: Can 6-Methoxywogonin be produced through methods other than plant extraction?
A2: Yes, recent research has demonstrated the de novo production of 6-Methoxywogonin from ethanol using genetically engineered Pichia pastoris yeast. This approach offers a potentially more sustainable and efficient alternative to traditional plant extraction methods. []
Q3: What is the significance of using a Crabtree-negative yeast like Pichia pastoris for 6-Methoxywogonin production?
A3: Crabtree-negative yeasts like Pichia pastoris are preferred for producing compounds like 6-Methoxywogonin because they exhibit reduced ethanol formation even under high glucose concentrations. This characteristic allows for more efficient utilization of the carbon source for target compound production. []
Q4: What challenges were encountered during the microbial production of 6-Methoxywogonin, and how were they addressed?
A4: Researchers observed that the accumulation of intermediate compounds, particularly cinnamic acid, negatively impacted the production capacity of the engineered yeast. This challenge was addressed by culturing the yeast at a near-neutral pH and utilizing ethanol as the primary carbon source. []
Q5: How was the biosynthetic pathway optimized to enhance 6-Methoxywogonin production in Pichia pastoris?
A5: The biosynthetic pathway was divided into five modules, each controlled by ethanol-induced and constitutive transcriptional amplification devices. This fine-tuning approach reduced byproduct accumulation and significantly increased the production of 6-Methoxywogonin. []
Q6: What is the significance of the reported 6-Methoxywogonin titer achieved in the Pichia pastoris system?
A6: The study reported a 6-Methoxywogonin production titer of 339.5 mg/L, marking the first instance of this compound's production using this method. This achievement underscores the potential of engineered yeast systems for producing valuable plant-derived compounds. []
Q7: What are the potential applications of orthogonal projection to latent structure (OPLS) combined with principal component analysis (PCA) in relation to 6-Methoxywogonin research?
A7: OPLS combined with PCA can be used to screen and identify flavonoids, including 6-Methoxywogonin, that exhibit inhibitory effects on prostaglandin E2 (PGE2) production. [, ]
Q8: Is 6-Methoxywogonin found in other species within the Labiatae family besides Eremostachys laciniata?
A8: While 6-Methoxywogonin has been specifically identified in Eremostachys laciniata, further research is needed to determine its presence in other Labiatae species. [, ]
Q9: Has the structure of 5,7-Dihydroxy-6,8-dimethoxyflavone been confirmed through synthetic methods?
A9: Yes, the structure of 5,7-Dihydroxy-6,8-dimethoxyflavone has been confirmed through independent synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


